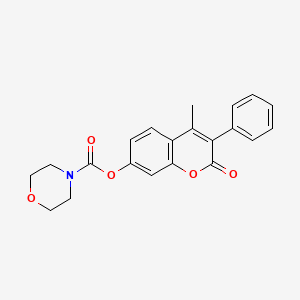

4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl morpholine-4-carboxylate

Description

4-Methyl-2-oxo-3-phenyl-2H-chromen-7-yl morpholine-4-carboxylate is a coumarin-based derivative characterized by a 2H-chromen-2-one core substituted with a methyl group at position 4, a phenyl group at position 3, and a morpholine-4-carboxylate ester at position 5. Coumarins are renowned for their diverse applications in pharmaceuticals, materials science, and organic synthesis due to their photophysical properties and structural versatility .

Properties

IUPAC Name |

(4-methyl-2-oxo-3-phenylchromen-7-yl) morpholine-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19NO5/c1-14-17-8-7-16(26-21(24)22-9-11-25-12-10-22)13-18(17)27-20(23)19(14)15-5-3-2-4-6-15/h2-8,13H,9-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLYJOLRERVTOIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC2=C1C=CC(=C2)OC(=O)N3CCOCC3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl morpholine-4-carboxylate typically involves several steps. One common method includes the reaction of 7-hydroxy-4-methylcoumarin with ethylchloroacetate, followed by the addition of hydrazine hydrate . This process can be carried out under classical and non-classical conditions, particularly under green conditions such as using green solvents and catalysts . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl morpholine-4-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrazine hydrate, ethylchloroacetate, and various organic halides . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with ethylchloroacetate yields the corresponding ester, while the addition of hydrazine hydrate leads to the formation of hydrazides .

Scientific Research Applications

Scientific Research Applications

The applications of 4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl morpholine-4-carboxylate span various fields:

Medicinal Chemistry

- Antimicrobial Activity : Studies have shown that this compound exhibits significant antimicrobial properties against various pathogens, making it a candidate for developing new antibiotics.

- Anticancer Properties : Research indicates that it has potential anticancer effects, particularly against breast cancer cell lines (e.g., MCF-7) where it demonstrated cytotoxic activity comparable to standard chemotherapeutic agents .

- Anti-inflammatory Effects : The compound has been investigated for its ability to reduce inflammation, which is crucial in treating chronic inflammatory diseases.

Biological Studies

- Mechanism of Action : The biological activities are attributed to its interaction with specific molecular targets involved in cell signaling pathways related to cancer proliferation and inflammation .

- In Vitro Studies : Various in vitro assays have been conducted to evaluate its efficacy against different cancer cell lines, showcasing its potential as a lead compound for drug development .

Case Studies

Recent studies have highlighted the effectiveness of 4-methyl-2-oxo-3-phenyl-2H-chromen-7-yloxy morpholine in various applications:

- Anticancer Activity Against MCF-7 Cell Line : In vitro tests using MTT assays showed that this compound exhibited significant cytotoxicity against breast cancer cells, indicating its potential role as an anticancer agent .

- Antimicrobial Efficacy : The compound was tested against several bacterial strains, demonstrating effective inhibition of growth, which supports its application in developing new antimicrobial therapies.

Mechanism of Action

The mechanism of action of 4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl morpholine-4-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial DNA gyrase, an essential enzyme for bacterial DNA replication . Its anticancer properties are linked to its ability to induce apoptosis in cancer cells by interacting with specific cellular pathways . The compound’s anti-inflammatory effects are due to its inhibition of cyclooxygenase (COX) enzymes, which play a key role in the inflammatory process .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Their Impacts

The structural analogs of 4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl morpholine-4-carboxylate differ primarily in substituents on the coumarin core and ester groups. Key comparisons include:

[3-(4-Chlorophenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl] Morpholine-4-carboxylate (CAS 637748-17-5)

- Substituents : A 4-chlorophenyl group at position 3 and a trifluoromethyl (-CF₃) group at position 2.

- Properties: The electron-withdrawing -CF₃ group increases lipophilicity (XLogP3 = 4.1) and may enhance metabolic stability.

- Molecular Weight : 453.8 g/mol, heavier than the target compound due to -CF₃ and Cl substituents.

[3-(2-Methoxyphenyl)-4-oxochromen-7-yl] Morpholine-4-carboxylate (CAS 845903-21-1)

4-[4-(Heptyloxy)benzoyloxy]phenyl 2-Oxo-7-trifluoromethyl-2H-chromene-3-carboxylate

- Substituents : A heptyloxy chain and trifluoromethyl group.

- Properties : The long alkyl chain (heptyloxy) promotes liquid crystalline behavior, a property exploited in materials science. The -CF₃ group stabilizes mesophases via dipole interactions .

Physicochemical and Structural Comparisons

*Estimated based on molecular formula; †Estimated based on substituent contributions; ‡Approximate value.

Crystallographic and Hydrogen Bonding Patterns

- Crystal Packing : Compounds with flexible alkyl chains (e.g., heptyloxy derivatives) exhibit layered structures conducive to liquid crystalline phases, while aryl-substituted analogs (e.g., phenyl or chlorophenyl) form dense, π-stacked arrangements .

- Hydrogen Bonding : Morpholine carboxylate esters participate in C=O···H-N hydrogen bonds, stabilizing crystal lattices. Substituents like -CF₃ or -OCH₃ alter electron density, influencing bond lengths and angles .

Spectroscopic Differentiation

Methodological Considerations in Structural Analysis

- Crystallography : SHELXL and WinGX/ORTEP are widely used for refining crystal structures and visualizing anisotropic displacement parameters .

- Graph-Based Comparisons : Computational methods (e.g., graph theory) assess structural similarity by analyzing substituent topology and connectivity, aiding in drug design and property prediction .

Biological Activity

4-Methyl-2-oxo-3-phenyl-2H-chromen-7-yl morpholine-4-carboxylate is a synthetic compound belonging to the class of chromenone derivatives, recognized for its diverse biological activities and potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological properties, and comparative studies with related compounds.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 365.4 g/mol. The compound features a chromenone core, a morpholine ring, and a carboxylate functional group, which contribute to its unique reactivity and bioactivity .

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

1. Antimicrobial Activity

Studies have demonstrated that this compound possesses antimicrobial properties against various pathogens. It has been tested against both Gram-positive and Gram-negative bacteria, showing significant inhibition rates .

2. Anticancer Properties

The compound has been evaluated for its anticancer potential, particularly in inhibiting the growth of cancer cell lines such as MCF-7 (breast cancer) and others. It exhibits cytotoxic effects that may be attributed to its ability to interfere with cellular pathways involved in cancer progression .

3. Anti-inflammatory Effects

The anti-inflammatory potential of this compound is linked to its interaction with cyclooxygenase (COX) enzymes and lipoxygenases (LOX), which are critical in inflammatory processes. In vitro studies have shown that it can inhibit these enzymes, thus reducing inflammation .

4. Acetylcholinesterase Inhibition

This compound has been identified as a potent inhibitor of acetylcholinesterase (AChE), which is relevant for conditions like Alzheimer's disease. Its inhibitory activity on AChE suggests potential applications in cognitive enhancement and memory improvement .

The biological activity of this compound is primarily mediated through:

1. Enzyme Inhibition

The compound's ability to inhibit key enzymes such as AChE and COX is crucial for its therapeutic effects. Molecular docking studies reveal interactions that facilitate these inhibitory actions .

2. Interaction with Biological Targets

Its unique structural features allow it to interact specifically with various biological targets, enhancing its bioactivity compared to other similar compounds lacking such functionalities .

Comparative Analysis with Similar Compounds

A comparative analysis highlights the distinct properties of this compound against other chromenone derivatives:

| Compound Name | Structural Features | Notable Properties |

|---|---|---|

| 4-Methylcoumarin | Basic chromenone structure | Anticancer activity |

| 3-(3-Methoxyphenyl)-4-methylcoumarin | Methoxy substitution on phenolic ring | Antimicrobial properties |

| 4-Methylcoumarin derivatives | Various substitutions | Diverse biological activities |

The dual functionality of the morpholine and chromenone structures in this compound enhances its interaction with biological targets, potentially leading to novel therapeutic applications .

Case Studies

Several case studies have demonstrated the efficacy of 4-methyl-2-oxo-3-phenyl-2H-chromen-7-yloxy morpholine in various experimental models:

- Antimicrobial Efficacy Study : A study evaluated the antimicrobial activity against strains like E. coli and S. aureus, showing significant inhibition rates compared to control groups.

- Cytotoxicity Assessment : In vitro tests on MCF-7 cell lines indicated that the compound induced apoptosis through mitochondrial pathways.

- Memory Improvement Trials : Animal models treated with the compound showed improved memory retention in scopolamine-induced amnesia tests, validating its potential as an anti-amnestic agent .

Q & A

Basic: What synthetic routes are reported for 4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl morpholine-4-carboxylate, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions, starting with the formation of the chromenone core via Pechmann or Kostanecki-Robinson condensation. Key steps include:

- Substituent introduction : The 3-phenyl group is introduced via electrophilic substitution or cross-coupling reactions.

- Esterification : The morpholine-4-carboxylate moiety is added through esterification or nucleophilic acyl substitution under anhydrous conditions.

Optimization focuses on solvent selection (e.g., dichloromethane or DMF for polar aprotic environments), catalysts (e.g., DMAP for esterification), and temperature control (60–80°C for cyclization). Yield improvements are achieved by purifying intermediates via column chromatography (silica gel, hexane/ethyl acetate gradients) .

Advanced: How can computational methods guide the optimization of stereoelectronic properties for enhanced bioactivity?

Density Functional Theory (DFT) calculations can model the compound’s electron distribution, HOMO-LUMO gaps, and electrostatic potential surfaces. For example:

- Morpholine ring effects : The electron-rich morpholine group influences hydrogen-bonding capacity, which can be quantified using Mulliken charges.

- Substituent tuning : Trifluoromethyl or methoxy groups at specific positions (e.g., 4-methyl vs. 8-methyl) alter lipophilicity (logP) and binding affinity, as shown in analogs from crystallographic data .

These insights inform synthetic prioritization of derivatives with predicted enhanced pharmacokinetic profiles.

Basic: What spectroscopic and chromatographic techniques are used for structural validation?

- NMR : and NMR identify proton environments (e.g., aromatic protons at δ 6.8–7.5 ppm) and carbonyl signals (δ ~160–170 ppm for the lactone).

- Mass spectrometry : High-resolution ESI-MS confirms the molecular ion ([M+H] expected ~409.15 m/z).

- HPLC : Reverse-phase C18 columns (acetonitrile/water gradients) assess purity (>95% required for biological assays) .

Advanced: How can crystallographic data resolve contradictions in reported bioactivity profiles?

Crystal structure analysis (e.g., via X-ray diffraction) reveals conformational flexibility and intermolecular interactions. For example:

- Hydrogen-bonding networks : The morpholine oxygen may form hydrogen bonds with kinase ATP-binding pockets, explaining inhibitory activity discrepancies in kinase assays.

- Packing diagrams : Compare with analogs (e.g., 4-fluorobenzenesulfonate derivatives) to identify steric clashes or solvent-accessible regions affecting solubility .

Basic: What in vitro assays are recommended for preliminary bioactivity screening?

- Enzyme inhibition : Fluorescence-based kinase assays (e.g., EGFR or MAPK) using ATP analogs.

- Antimicrobial activity : Broth microdilution (MIC determination against Gram-positive/negative strains).

- Cytotoxicity : MTT assays on human cell lines (e.g., HepG2 or HEK293) to establish IC values .

Advanced: What strategies mitigate metabolic instability observed in pharmacokinetic studies?

- Prodrug design : Replace the ester group with a phosphonate or amide to reduce hepatic hydrolysis.

- Isotope labeling : Use - or -labeled compounds to track metabolic pathways via LC-MS/MS.

- Microsomal assays : Incubate with human liver microsomes (HLMs) to identify cytochrome P450 (CYP) isoforms responsible for degradation .

Basic: How are structure-activity relationships (SAR) explored for this compound?

- Core modifications : Synthesize analogs with varying chromenone substituents (e.g., 4-methyl vs. 4-ethyl).

- Morpholine replacements : Test piperazine or thiomorpholine derivatives to assess heterocycle effects on solubility.

- Bioisosterism : Replace the phenyl group with pyridyl or thienyl rings to modulate π-π stacking .

Advanced: What mechanistic insights are gained from kinetic studies of enzyme inhibition?

- Steady-state kinetics : Measure values using Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition.

- Surface plasmon resonance (SPR) : Quantify binding kinetics (k/k) to target proteins like heat shock proteins (HSP90).

- Molecular docking : Align with crystal structures of homologous enzymes (e.g., PDB 3NM2) to predict binding poses .

Basic: What stability-indicating methods are used for forced degradation studies?

- Thermal stress : Incubate at 40–80°C for 24–72 hours; monitor degradation via HPLC.

- Photolysis : Expose to UV light (254 nm) to assess lactone ring stability.

- Hydrolytic conditions : Test in acidic (pH 3) and basic (pH 9) buffers to identify hydrolysis products .

Advanced: How does the compound’s electronic profile influence its redox behavior in electrochemical assays?

Cyclic voltammetry (CV) in aprotic solvents (e.g., acetonitrile) reveals oxidation potentials correlated with antioxidant activity. For example:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.